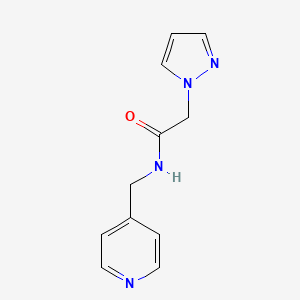

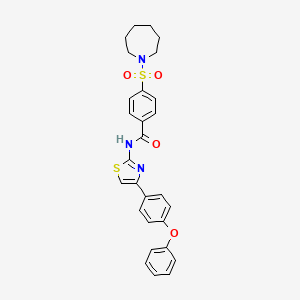

![molecular formula C15H14N2O3S3 B2698223 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide CAS No. 2097883-93-5](/img/structure/B2698223.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide” is a complex organic compound that contains a sulfonamide group . Sulfonamides are typically crystalline and many important drugs contain the sulfonamide group . This compound also contains a pyridine moiety, which is a basic heterocyclic organic compound with the chemical formula C5H5N .

Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . In a study, five ionic liquids of pyridinium sulfonamide (ILs) were prepared from pyridine by amination followed by a reaction with a phenyl sulfonyl chloride .Molecular Structure Analysis

The sulfonamide functional group in this compound consists of a sulfonyl group (O=S=O) connected to an amine group (-NH2) . The compound also contains a bithiophene moiety, which is a type of thiophene, a sulfur-containing heterocyclic compound .Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .Wissenschaftliche Forschungsanwendungen

Synthesis of Aromatic Ketones

This compound could be used in the synthesis of aromatic ketones. Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . This process is significant as aromatic ketones are important pharmaceutical intermediates .

Organic Semiconductors

Compounds containing thiophene, bithiophene or oligothiophene motifs are used in various fields of science and technology, including organic chemistry, synthesis, material science, technology, medicine, and pharmaceutical science . They are particularly popular in the field of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

Oligo- and polythiophenes, which include the bithiophene motif, are extensively studied for their applications in OLEDs . They exhibit optoelectronic properties such as luminescence, which is crucial for OLED technology .

Organic Field-Effect Transistors (OFETs)

The bithiophene motif is also used in the development of OFETs . The charge carrier mobility of these compounds makes them suitable for this application .

Organic Solar Cells (OSCs) and Other Photovoltaic Applications

Oligo- and polythiophenes are used in OSCs and other photovoltaic applications . Their tunability of the HOMO-LUMO energy gap makes them suitable for these applications .

Conductivity-Based Sensors and Biosensors

The bithiophene motif is used in the development of conductivity-based sensors and biosensors . The ease of functionalization and the possibility to obtain both oligomers and polymers in a straightforward and controlled way make its derivatives suitable building blocks for these materials .

Hole Transport Materials (HTMs) for Perovskite Solar Cells (PSCs)

The compound could be used as a base for the development of novel hole-transport materials (HTMs) for perovskite solar cells (PSCs) . The study showed that all seven newly small molecules were excellent candidates for a novel PSC .

Synthesis of Novel Bithiophene Derivatives

The compound could be used in the synthesis of novel bithiophene derivatives . New catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of these derivatives .

Wirkmechanismus

Target of action

The compound contains a sulfonamide group, which is a common feature in many drugs. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria . .

Mode of action

If this compound acts like other sulfonamides, it would likely act as a competitive inhibitor of its target enzyme, preventing the normal substrate from binding and thus inhibiting the reaction .

Biochemical pathways

Again, if this compound acts like other sulfonamides, it would affect the synthesis of folic acid, a crucial component for DNA synthesis in bacteria. This would lead to an inability for the bacteria to replicate .

Result of action

If this compound were to inhibit folic acid synthesis in bacteria, the result would be an inability for the bacteria to replicate, leading to a halt in the growth of the bacterial population .

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S3/c18-12(10-17-23(19,20)11-3-1-7-16-9-11)13-5-6-15(22-13)14-4-2-8-21-14/h1-9,12,17-18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXGCQBTMYCDAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

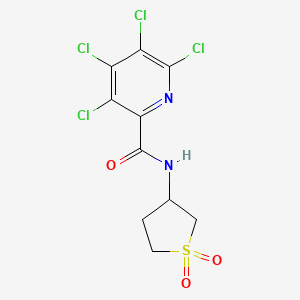

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2698143.png)

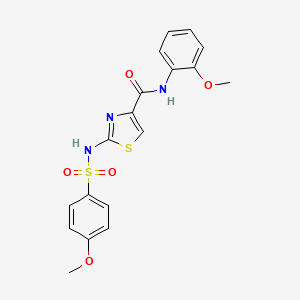

![3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2698144.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2698145.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate](/img/structure/B2698150.png)

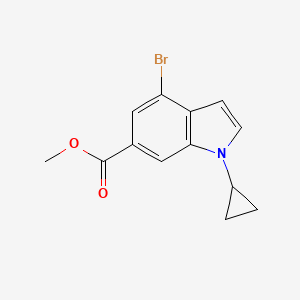

![2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2698151.png)

![N-cycloheptyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2698156.png)

![5-(2-Methoxyethyl)-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2698157.png)

![2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid](/img/structure/B2698159.png)